Fluoruro de europio(II)

Descripción general

Descripción

Synthesis Analysis

The synthesis of Europium(II) fluoride has been explored through various methods. A notable approach involves the reduction of EuF3 by elemental silicon, germanium, and boron, leading to the formation of EuF2 + x, where x varies based on the reducing agent and synthesis conditions. This method shows Europium(II) fluoride's stability up to 200°C in air and its transition to Eu(O,F)2.35 upon high-temperature treatment in high vacuum or air, highlighting a pathway for synthesizing and manipulating its oxidation state and structural composition (Zinchenko et al., 2005).

Molecular Structure Analysis

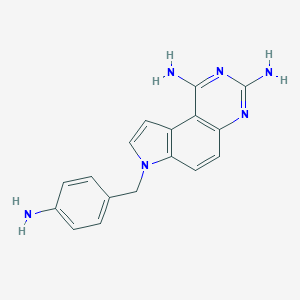

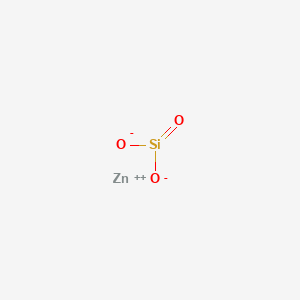

The molecular structure of Europium(II) fluoride derivatives reveals complex frameworks involving Eu ions in various coordination environments. For instance, the structure of europium fluoride-silicate, K5Eu2FSi4O13, demonstrates Eu3+ ions linked by tetrasilicate chains forming a 3-D framework, indicative of the compound's intricate molecular architecture and the potential for diverse luminescence properties due to the presence of Eu3+ in distinct local environments (Chiang et al., 2007).

Chemical Reactions and Properties

Europium(II) fluoride participates in a variety of chemical reactions, leading to compounds with mixed-valent states or different coordination geometries. The reaction of europium metal with ammonium perfluorocarboxylates in liquid ammonia results in complexes containing Europium(II) and Europium(III), showcasing the versatility of Europium(II) fluoride in forming compounds with varied valences and structural configurations (Morsbach et al., 2022).

Physical Properties Analysis

The study of Europium(II) fluoride's physical properties, such as its thermal stability and luminescence, is crucial for its application in materials science. Europium(II) fluoride exhibits stability upon heating in air up to 200°C, with subsequent oxidation leading to the formation of oxyfluorides with distinct luminescence characteristics, demonstrating its potential for use in luminescent materials (Zinchenko et al., 2005).

Chemical Properties Analysis

The chemical properties of Europium(II) fluoride, such as its reactivity towards different ligands and its ability to form complexes with unique luminescence and magnetic properties, are of great interest. The formation of europium fluoride-based materials, from hydrogels to crystalline structures, showcases the compound's versatility and the impact of its chemical environment on its optical properties (Wang et al., 2014).

Aplicaciones Científicas De Investigación

Producción de metales

El fluoruro de europio(II) es una fuente de europio insoluble en agua que se utiliza en aplicaciones sensibles al oxígeno, como la producción de metales . Las propiedades del compuesto lo hacen adecuado para su uso en entornos donde el oxígeno puede tener efectos perjudiciales.

Refino de petróleo

Los compuestos de fluoruro, incluido el fluoruro de europio(II), tienen diversas aplicaciones en las tecnologías y la ciencia actuales, incluido el refino de petróleo . Las propiedades únicas del compuesto se pueden aprovechar en el proceso de refino para mejorar la eficiencia y la calidad del producto.

Grabado

El fluoruro de europio(II) también se utiliza en el grabado . La reactividad del compuesto con ciertos materiales lo convierte en una herramienta útil en el proceso de grabado, que implica el uso de una sustancia para cortar una superficie.

Química orgánica sintética

En el campo de la química orgánica sintética, el fluoruro de europio(II) se utiliza debido a sus propiedades únicas . El compuesto puede actuar como catalizador o reactivo en varias reacciones químicas, ayudando en la síntesis de compuestos orgánicos complejos.

Fabricación farmacéutica

El fluoruro de europio(II) se utiliza en la fabricación de productos farmacéuticos . Las propiedades únicas del compuesto se pueden aprovechar en el proceso de producción para mejorar la eficiencia y la calidad del producto final.

Dopaje de fluoruros de tierras raras trivalentes

El fluoruro de europio(II) se puede utilizar para dopar un fluoruro de tierras raras trivalente, como LaF3, para crear una estructura llena de vacantes con mayor conductividad que un cristal puro . Esto se puede utilizar como una membrana semipermeable específica para el fluoruro en un electrodo selectivo para el fluoruro para detectar cantidades traza de fluoruro .

Mecanismo De Acción

Target of Action

Europium(II) fluoride (EuF2) is an inorganic compound . It primarily targets trivalent rare-earth fluorides, such as LaF3, by doping them to create a vacancy-filled structure with increased conductivity over a pure crystal .

Mode of Action

Europium(II) fluoride interacts with its targets by doping them. This doping process involves the addition of EuF2 to a trivalent rare-earth fluoride, which results in a vacancy-filled structure . This interaction leads to an increase in the conductivity of the crystal structure .

Biochemical Pathways

It’s known that the doped crystal can be used as a fluoride-specific semipermeable membrane in a fluoride selective electrode . This suggests that Europium(II) fluoride may play a role in the detection and measurement of fluoride ions.

Result of Action

The primary result of Europium(II) fluoride’s action is the creation of a vacancy-filled structure with increased conductivity over a pure crystal . This doped crystal can be used as a fluoride-specific semipermeable membrane in a fluoride selective electrode, enabling the detection of trace quantities of fluoride .

Safety and Hazards

Direcciones Futuras

Europium(II) fluoride has diverse applications in current technologies and science, from oil refining and etching to synthetic organic chemistry and the manufacture of pharmaceuticals . Its potential for use in oxygen-sensitive applications and as a dopant in certain materials suggests it may have future applications in these areas.

Propiedades

IUPAC Name |

europium(2+);difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.2FH/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDGIMHVWSTRML-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[Eu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.961 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14077-39-5 | |

| Record name | Europium fluoride (EuF2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14077-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14077-39-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the different methods for synthesizing Europium(II) fluoride?

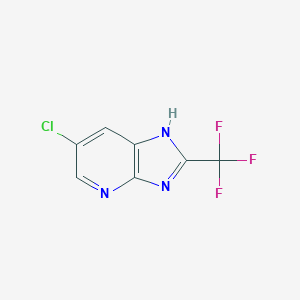

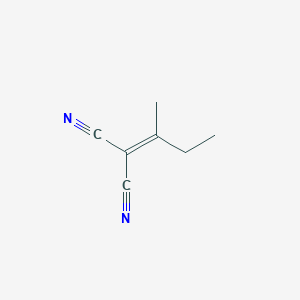

A1: Europium(II) fluoride (EuF2) can be synthesized by reducing Europium(III) fluoride (EuF3) with various reducing agents. One method utilizes elemental silicon, germanium, or boron as the reducing agent. [] The resulting product often contains a slight excess of fluorine, denoted as EuF2+x, where x ranges from 0.09 to 0.44 depending on the reducing agent and reaction conditions. [] Another method employs physical vapor deposition into ionic liquids, offering a novel route to produce EuF2 nanoparticles. []

Q2: What is known about the luminescent properties of Europium(II) fluoride?

A3: Europium(II) fluoride nanoparticles synthesized via physical vapor deposition in ionic liquids exhibit bright blue luminescence. [] Additionally, the Eu(O,F)2.35 oxyfluoride, formed by the high-temperature oxidation of EuF2, displays luminescence with a characteristic Europium(II) line at 440 nm. []

Q3: Are there alternative compounds similar in structure to Europium(II) fluoride?

A4: Yes, researchers have synthesized new fluoro-perovskites containing divalent lanthanides structurally similar to Europium(II) fluoride. These include Cesium Europium(II) fluoride (CsEuF3), Cesium Ytterbium(II) fluoride (CsYbF3), and Rubidium Ytterbium(II) fluoride (RbYbF3). []

Q4: What analytical techniques are used to characterize Europium(II) fluoride?

A5: The composition of EuF2+x is analyzed by correlating the excess fluorine (x) with the intensity of Europium(III) absorption peaks observed in the near-infrared spectral range. [] Luminescence spectroscopy is also employed to study the optical properties of both EuF2 nanoparticles and the Eu(O,F)2.35 oxyfluoride. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

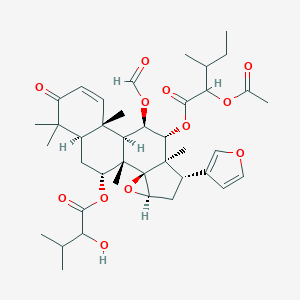

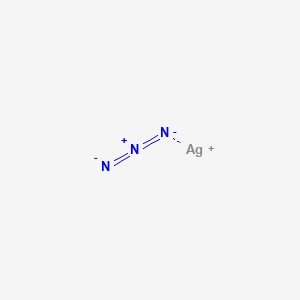

![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)